molecular formula C13H28S B1585573 Dodecyl methyl sulfide CAS No. 3698-89-3

Dodecyl methyl sulfide

Cat. No. B1585573
CAS RN: 3698-89-3
M. Wt: 216.43 g/mol
InChI Key: KJWHJDGMOQJLGF-UHFFFAOYSA-N
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Description

Dodecyl methyl sulfide (DMS) is an organic compound that belongs to the class of organosulfur compounds. It is a colorless liquid with a strong, unpleasant odor and a boiling point of 97°C. It is used in a variety of applications, including as a solvent, a fuel additive, a chemical intermediate, and a flavoring and fragrance agent. DMS has also been investigated for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s.

Scientific Research Applications

  • Chemistry : Dodecyl methyl sulfide is an organic compound with the formula C13H28S. It’s used as a building block in organic synthesis . It can be synthesized via oxidation of dodecyl methyl sulfide with sodium periodate . It can also be used as a substitute for dimethyl sulfoxide in Swern oxidation of primary allylic and benzylic alcohols to the corresponding aldehydes and secondary alcohols to the corresponding ketones .

  • Environmental Science : Dodecyl sulfate decays at (4.09 ± 0.09) × 10 −13 cm 3 per molecule per s with an atmospheric lifetime of ∼19 days upon heterogeneous OH oxidation .

  • Additives and Antioxidants : Dodecyl methyl sulfide is used as an additive and antioxidant in various industries . Additives are substances added to products to improve their properties, while antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage the cells of organisms .

  • Lubricants : It is used in the production of lubricants . Lubricants are substances that are typically used to reduce friction between surfaces in mutual contact, which ultimately reduces the heat generated when the surfaces move .

  • Polymers : Dodecyl methyl sulfide is used in the production of polymers . Polymers are substances made up of many repeating subunits known as monomers .

  • Agriculture : It is used in the production of agrochemical intermediates . These intermediates are used in the agricultural industry to maintain fertile land, grow crops, and raise healthy livestock .

  • Organic Building Blocks : Dodecyl methyl sulfide is used as an organic building block . Organic building blocks are used in the synthesis of complex organic compounds .

  • Oxidation Reactions : Dodecyl methyl sulfide can be oxidized to form Dodecyl methyl sulfoxide . This compound can be used as a substitute for dimethyl sulfoxide in Swern oxidation of primary allylic and benzylic alcohols to the corresponding aldehydes and secondary alcohols to the corresponding ketones .

properties

IUPAC Name

1-methylsulfanyldodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28S/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWHJDGMOQJLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044929
Record name 1-(Methylsulfanyl)dodecane
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Molecular Weight

216.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Dodecane, 1-(methylthio)-
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Product Name

Dodecyl methyl sulfide

CAS RN

3698-89-3
Record name 1-(Methylthio)dodecane
Source CAS Common Chemistry
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Record name 1-(Methylsulfanyl)dodecane
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Record name Dodecyl methyl sulfide
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Record name Dodecane, 1-(methylthio)-
Source EPA Chemicals under the TSCA
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Record name 1-(Methylsulfanyl)dodecane
Source EPA DSSTox
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Record name Dodecyl methyl sulphide
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Record name 1-(METHYLSULFANYL)DODECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
S Ohsugi, K Nishide, K Oono, K Okuyama, M Fudesaka… - Tetrahedron, 2003 - Elsevier
… We report herein the development of dodecyl methyl sulfide 12 (Dod-S-Me, 1), which was easily prepared as an odorless alternative for DMS, and new odorless versions of the …
Number of citations: 69 www.sciencedirect.com
K Nishide, M Node - Journal of Synthetic Organic Chemistry, Japan, 2004 - jstage.jst.go.jp
… (MHT)] and odorless sulfides [dodecyl methyl sulfide (Dod-S-Me), methyl 6-morpholinohexyl … (TMSBT) , 6-morpholinohexanethiol (MHT), odorless sulfide, dodecyl methyl sulfide (Dod-S-…
Number of citations: 6 www.jstage.jst.go.jp
K Nishide, S Ohsugi, M Fudesaka, S Kodama, M Node - Tetrahedron letters, 2002 - Elsevier
… In this study, we found that the dodecyl methyl sulfide was also odorless and used it in the debenzylation of esters. This result prompted us to develop a new odorless Swern oxidation. …
Number of citations: 67 www.sciencedirect.com
SM Bonesi, S Crespi, D Merli, I Manet… - The Journal of Organic …, 2017 - ACS Publications
… Co-oxidation of dodecyl methyl sulfide occurred efficiently implying that an S-persulfoxide intermediate is involved during the sensitized oxidation. On the other hand, triplet state of …
Number of citations: 23 pubs.acs.org
JA Brown, S Irvine, WJ Kerr, CM Pearson - Organic & Biomolecular …, 2005 - pubs.rsc.org
… In conclusion, conditions have now been developed that allow inexpensive, commercially available, and directly utilisable dodecyl methyl sulfide to be employed as an efficient …
Number of citations: 29 pubs.rsc.org
M Node, T Kajimoto - 2007 - Wiley Online Library
… Since the alkyl methyl sulfides having an alkyl chain of more than 12 carbon atoms were found to be odorless among the tested samples, dodecyl methyl sulfide (DMS, Dod-S-Me) (5) …
Number of citations: 15 onlinelibrary.wiley.com
R Chavakula, MR Karuru, CJS Saladi… - Journal of the Indian …, 2018 - hero.epa.gov
… We report the synthesis of N-benzy1-4-formylpiperdine (2) by Corey-Kim oxidation of N-benzy1-4-hydroxymethylpiperidine (4) with using odoroless dodecyl methyl sulfide instead of …
Number of citations: 0 hero.epa.gov
Y Cai, W Li, D Tian, S Shi, X Chen, P Gao… - Angewandte …, 2022 - Wiley Online Library
… In order to exclude the effect of residual reactants, we also tried dodecyl methyl sulfide and allyl bromide individually but failed to harvest colloidally stable CsPbBr3 PNCs. Thus, the …
Number of citations: 15 onlinelibrary.wiley.com
V Mojr, M Buděšínský, R Cibulka… - Organic & biomolecular …, 2011 - pubs.rsc.org
… entries 6 and 7) and dodecyl methyl sulfide (cf. entries 8 and 9) is remarkable and difficult to understand at first sight. Lower activity of the catalyst in the initial period of time may be …
Number of citations: 62 pubs.rsc.org
DE O'Connor, WI Lyness - The Journal of Organic Chemistry, 1965 - ACS Publications
… The most probable route by which dodecyl methyl sulfide could be formed is that shown in eq. 8, followed by alkylation of the methyl mercaptide. This result shows that some …
Number of citations: 46 pubs.acs.org

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